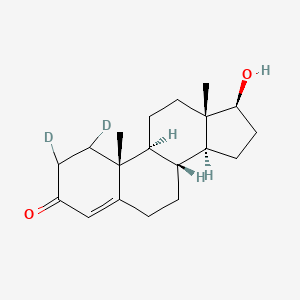
Testosterone-1,2-D2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Testosterone-1,2-D2 is a deuterated form of testosterone, where two hydrogen atoms at positions 1 and 2 are replaced with deuterium. This modification is often used in scientific research to study the metabolism and pharmacokinetics of testosterone, as the presence of deuterium can help trace the compound more effectively in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Testosterone-1,2-D2 typically involves the deuteration of testosterone. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure selective deuteration at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity and yield of the product are critical, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Testosterone-1,2-D2 undergoes various chemical reactions similar to non-deuterated testosterone. These include:
Oxidation: Conversion to androstenedione using oxidizing agents like chromium trioxide.
Reduction: Reduction to dihydrotestosterone using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions where hydrogen atoms are replaced with halogens using reagents like bromine.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Androstenedione.
Reduction: Dihydrotestosterone.
Substitution: Halogenated testosterone derivatives.
Wissenschaftliche Forschungsanwendungen
Testosterone-1,2-D2 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used to trace the metabolism of testosterone in the body.
Environmental Studies: Employed to study the degradation of testosterone in natural waters.
Medical Research: Investigated for its role in hormone replacement therapy and its effects on muscle growth and development
Wirkmechanismus
Testosterone-1,2-D2 exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that regulate the development and maintenance of male characteristics. The presence of deuterium does not significantly alter the mechanism of action compared to non-deuterated testosterone .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Testosterone: The non-deuterated form.
Dihydrotestosterone: A more potent androgen.
Androstenedione: A precursor to testosterone
Uniqueness
The primary uniqueness of Testosterone-1,2-D2 lies in its deuterium atoms, which make it a valuable tool for tracing and studying the metabolism of testosterone. This property is particularly useful in pharmacokinetic studies and environmental research, where precise tracking of the compound is essential .
Eigenschaften
Molekularformel |
C19H28O2 |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17S)-1,2-dideuterio-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i7D,9D/t7?,9?,14-,15-,16-,17-,18-,19- |
InChI-Schlüssel |
MUMGGOZAMZWBJJ-STRNNTJCSA-N |
Isomerische SMILES |
[2H]C1C([C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2=CC1=O)CC[C@@H]4O)C)C)[2H] |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-[[4-[2-(Dimethylamino)-1,3-benzothiazol-6-yl]-5-fluoropyrimidin-2-yl]amino]pyridin-3-yl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B13838520.png)
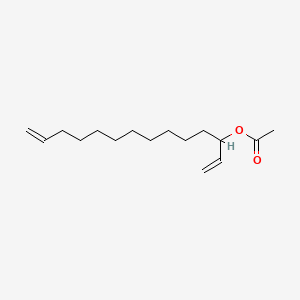
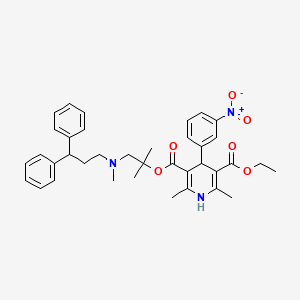
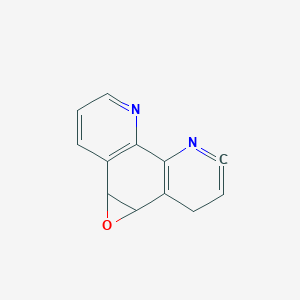
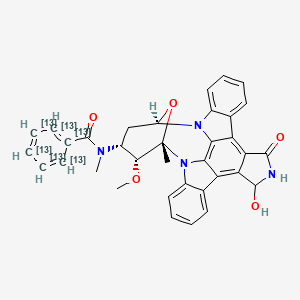
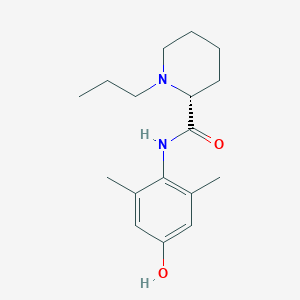
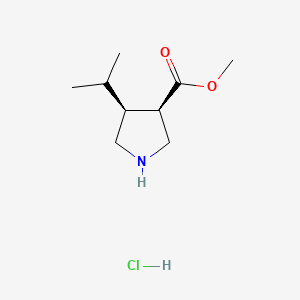



![1,2-Propanedione Bis(2,4-dinitrophenylhydrazone); Methylglyoxal Bis[(2,4-dinitrophenyl)hydrazone]; Bis[(2,4-dinitrophenyl)hydrazone]pyruvaldehyde](/img/structure/B13838573.png)
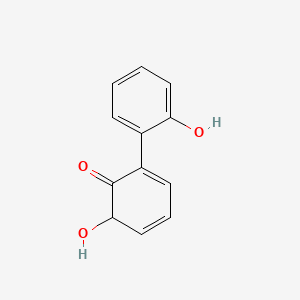
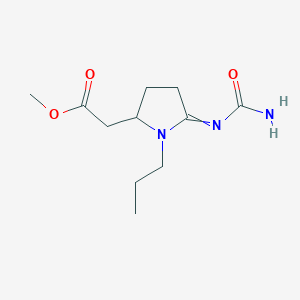
![N-[4-[6-[[(2R)-6-(oxan-4-ylmethyl)-6-azaspiro[2.5]octan-2-yl]methylamino]pyridazin-3-yl]phenyl]acetamide](/img/structure/B13838600.png)
